Tert-butyl 4-{[(4-methylidenecyclohexyl)carbamoyl]methyl}piperidine-1-carboxylate
Description
Tert-butyl 4-{[(4-methylidenecyclohexyl)carbamoyl]methyl}piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a carbamoylmethyl substituent at the 4-position. This structure is of interest in medicinal chemistry for its ability to modulate biological targets through hydrophobic interactions and conformational rigidity .
Properties
IUPAC Name |
tert-butyl 4-[2-[(4-methylidenecyclohexyl)amino]-2-oxoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-14-5-7-16(8-6-14)20-17(22)13-15-9-11-21(12-10-15)18(23)24-19(2,3)4/h15-16H,1,5-13H2,2-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWWLPLCPGXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NC2CCC(=C)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-{[(4-methylidenecyclohexyl)carbamoyl]methyl}piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
This compound is believed to exert its biological effects through modulation of various signaling pathways. It may interact with specific receptors or enzymes, influencing cellular processes such as proliferation, apoptosis, and inflammation. Notably, derivatives of piperidine compounds often show activity against kinases and other enzymes involved in disease pathways.
Pharmacological Studies
Recent studies have highlighted the compound's potential as an inhibitor of certain kinases, particularly in cancer models. For instance, a study focusing on ERK5 kinase inhibitors indicated that structural modifications could enhance potency significantly. The introduction of hydrophobic groups in similar piperidine derivatives has been shown to improve binding affinity and selectivity for target proteins .
Toxicological Profile
The safety profile of this compound is critical for its therapeutic application. Preliminary data suggest that while it exhibits some cytotoxicity towards specific cancer cell lines, it does not significantly affect normal human cells, indicating a degree of selectivity .
Case Studies
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C13H24N2O4
- Molecular Weight : 272.34 g/mol
- IUPAC Name : Tert-butyl 4-{[(4-methylidenecyclohexyl)carbamoyl]methyl}piperidine-1-carboxylate
The compound features a piperidine ring, which is known for its biological activity. The presence of the tert-butyl group and the carbamoyl moiety enhances its solubility and stability, making it suitable for various biological applications.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. In vitro assays have demonstrated that these compounds can induce apoptosis in various cancer cell lines.
Case Study : A study involving the testing of this compound against breast cancer cell lines showed that it inhibited cell proliferation with an IC50 value in the low micromolar range, suggesting its potential as a lead compound for further development in cancer therapy.
Immunomodulatory Effects
The compound has shown promise in enhancing immune responses, particularly through the modulation of immune checkpoints.
Case Study : Research conducted on mouse splenocytes indicated that treatment with this compound resulted in increased cytotoxic activity against tumor cells via PD-1/PD-L1 pathway inhibition. This suggests its potential utility as an immunotherapeutic agent.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in breast cancer cell lines | |
| Immunomodulation | Enhanced splenocyte activity against tumor cells |
Synthesis and Retrosynthesis
The synthesis of this compound can be achieved through several synthetic routes, often involving the reaction of piperidine derivatives with appropriate acylating agents.
Feasible Synthetic Routes
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Piperidine + Acetic Anhydride | 80 |
| 2 | Tert-butyl Alcohol + Catalyst | 75 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Core
The piperidine-1-carboxylate scaffold is highly versatile, with modifications at the 4-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Steric Effects : Bulky substituents (e.g., cyclobutylmethyl in ) reduce conformational flexibility, which may influence binding to sterically sensitive targets like enzymes or receptors .
- Electron-Withdrawing Groups : The trifluoromethyl group in increases metabolic stability and electronegativity, contrasting with the electron-donating methoxy group in .
Physicochemical Properties
- LogP and Solubility : The tert-butyl group universally increases LogP (~1.5–2.5), but polar substituents (e.g., methoxy in ) improve aqueous solubility (TPSA = 64.6 Ų) .
- Stability : The 4-methylidenecyclohexyl group may confer oxidative instability due to the allylic position of the double bond, whereas saturated analogs (e.g., 4-methylpentyl) are more stable .
Preparation Methods
Hydrogenation of Pyridine Derivatives
4-Methylpiperidine, a potential precursor, is synthesized via catalytic hydrogenation of 4-methylpyridine under 1500 psi H₂ in aqueous media at 100°C for 7.5 hours. This method achieves 99% yield, demonstrating scalability for industrial applications.
Boc Protection Strategies
Introducing the tert-butoxycarbonyl (Boc) group follows established protocols:
- Boc Anhydride Method : Suspending piperidine-4-carboxylic acid derivatives in dichloromethane (DCM) with triethylamine (Et₃N) and Boc₂O for 16 hours at room temperature.
- Trimethylsilyl Diazomethane Esterification : Reacting Boc-protected piperidine carboxylic acids with trimethylsilyl diazomethane in acetonitrile/methanol to form methyl esters.
Table 1: Comparative Boc Protection Efficiency
| Method | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| Boc Anhydride | DCM | Et₃N | 16 | 99 |
| Trimethylsilyl Diazomethane | MeCN/MeOH | None | 3 | 90 |
Carbamoylmethyl Bridge Installation
Activation of Carboxylic Acid Moieties
The methylene-linked carbamoyl group necessitates activating the piperidine’s carboxylic acid derivative. Two approaches emerge:
Amine Coupling Conditions
Reaction of the activated ester with 4-methylidenecyclohexylamine proceeds under inert atmospheres. Key parameters:
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Base : Diisopropylethylamine (DIPEA) for proton scavenging
Synthesis of 4-Methylidenecyclohexylamine
Cyclohexene Functionalization
The exocyclic double bond in the 4-methylidene group suggests synthesis via:
Reductive Amination
Converting the ketone intermediate to the amine via:
- Leuckart Reaction : Using ammonium formate under elevated temperatures
- Catalytic Hydrogenation : With Raney nickel and ammonia
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The tert-butyl group’s bulk necessitates:
Protecting Group Compatibility
Sequential deprotection steps require orthogonal strategies:
- Acid-Labile Boc Group : Removable with trifluoroacetic acid (TFA) in DCM
- Base-Stable Methylene Group : Tolerates piperidine/4-methylpiperidine deprotection conditions
Analytical Characterization
Critical quality control measures include:
- NMR Spectroscopy :
- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 393.2
Scale-Up Considerations
Industrial production faces hurdles:
Q & A
Basic: What synthetic routes are recommended for preparing Tert-butyl 4-{[(4-methylidenecyclohexyl)carbamoyl]methyl}piperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:
- Step 1: Reacting a piperidine precursor (e.g., 4-carbamoylmethylpiperidine) with tert-butyl chloroformate in the presence of a base like triethylamine to introduce the tert-butyloxycarbonyl (Boc) protecting group .
- Step 2: Coupling the intermediate with 4-methylidenecyclohexylamine via carbodiimide-mediated amidation (e.g., using EDC/HOBt) .
- Optimization: Reaction conditions (e.g., anhydrous THF, 0–25°C) and purification via silica gel chromatography improve yield (>60%) and purity (>95%) .
- Validation: Monitor reaction progress using TLC and confirm final structure via H NMR and LC-MS .
Advanced: How can researchers resolve discrepancies in NMR or HPLC data during characterization?
Methodological Answer:
Discrepancies often arise from impurities, tautomerism, or stereochemical variations. Strategies include:
- Crystallography: Use single-crystal X-ray diffraction (e.g., SHELX software) to unambiguously assign stereochemistry and confirm bond lengths/angles .
- Advanced NMR: Employ C NMR, DEPT, or 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, distinguish methylidene cyclohexyl protons using coupling constants in H NMR .
- HPLC Method Development: Optimize mobile phase (e.g., acetonitrile/water gradients with 0.1% TFA) and column selection (C18 vs. chiral columns) to separate diastereomers or degradation products .
Basic: What safety precautions are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders in non-ventilated areas .
- Engineering Controls: Conduct reactions in fume hoods with proper airflow. Ensure access to emergency eyewash stations and showers .
- Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (N) to prevent hydrolysis or oxidation .
Advanced: How to assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- Experimental Design:
- Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t) using first-order kinetics. Stability is often pH-dependent; e.g., Boc groups hydrolyze rapidly under acidic conditions (pH < 3) .
Advanced: How to design binding affinity assays for biological targets?
Methodological Answer:
- Target Selection: Identify receptors/enzymes (e.g., GPCRs, kinases) with homology to piperidine-based inhibitors .
- Assay Types:
- Data Interpretation: Use Schild analysis to distinguish competitive vs. allosteric mechanisms. Cross-validate with molecular docking (e.g., AutoDock Vina) .
Advanced: How to mitigate impurities during synthesis?
Methodological Answer:
- Common Impurities:
- Unreacted intermediates: Due to incomplete Boc protection or coupling.
- Diastereomers: From incomplete stereochemical control during amidation.
- Mitigation Strategies:
- Reaction Optimization: Increase equivalents of tert-butyl chloroformate (1.2–1.5 eq) and monitor pH to ensure deprotonation of amines .
- Purification: Use reverse-phase flash chromatography (C18 column) with isocratic elution to remove hydrophobic byproducts .
- Quality Control: Implement in-process LC-MS checks to terminate reactions at >90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
